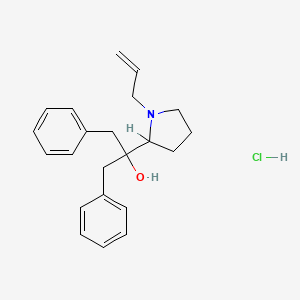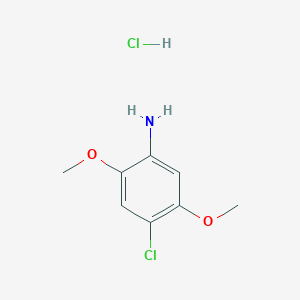
N-Hexadecyloctadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexadecyloctadecanamide, also known as C34H69NO, is a long-chain fatty acid amide. This compound is characterized by its unique structure, which consists of a hexadecyl group (C16) and an octadecyl group (C18) linked by an amide bond. It is a white, waxy solid at room temperature and is known for its hydrophobic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecyloctadecanamide typically involves the reaction of hexadecanoic acid (palmitic acid) with octadecanamine (stearylamine) under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors where the reactants are combined and heated under controlled conditions. The product is then purified through recrystallization or other separation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hexadecyloctadecanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the amide to a more reactive intermediate.
Major Products Formed
Oxidation: Hexadecanoic acid and octadecanoic acid.
Reduction: Hexadecylamine and octadecylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Hexadecyloctadecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study amide bond formation and reactions.
Biology: The compound is studied for its role in biological membranes and its interactions with proteins.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its hydrophobic nature.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N-Hexadecyloctadecanamide exerts its effects is primarily through its interaction with lipid membranes. The long hydrophobic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hexadecanamide: Similar structure but with a shorter chain length.
N-Octadecanamide: Similar structure but with a different chain length.
N-Eicosanamide: Longer chain length compared to N-Hexadecyloctadecanamide.
Uniqueness
This compound is unique due to its specific chain length combination, which provides distinct physical and chemical properties. Its ability to integrate into lipid membranes and influence their properties makes it particularly valuable in research related to membrane biology and drug delivery.
Eigenschaften
CAS-Nummer |
81126-74-1 |
|---|---|
Molekularformel |
C34H69NO |
Molekulargewicht |
507.9 g/mol |
IUPAC-Name |
N-hexadecyloctadecanamide |
InChI |
InChI=1S/C34H69NO/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(36)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3,(H,35,36) |
InChI-Schlüssel |
OSPMNGSJOLCRIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


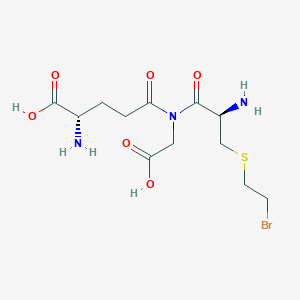
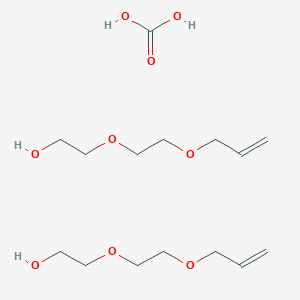
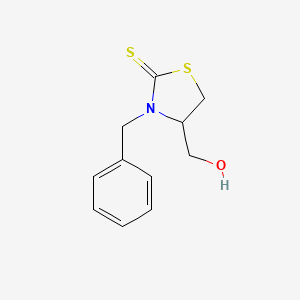
![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)
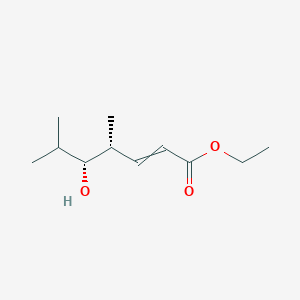
![Benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate](/img/structure/B14421796.png)
![4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B14421800.png)
![9-Oxabicyclo[3.3.1]nonane, 1-(2,4-dinitrophenoxy)-](/img/structure/B14421804.png)
![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)

![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)

